(R)-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide
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Overview
Description
®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide is a chiral sulfonamide compound characterized by the presence of a bromophenyl group and a propane-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide typically involves the reaction of ®-1-(4-bromophenyl)ethanol with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the sulfonamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide
- N-(1-(4-chlorophenyl)ethyl)propane-2-sulfonamide
- N-(1-(4-fluorophenyl)ethyl)propane-2-sulfonamide
Uniqueness
®-N-(1-(4-bromophenyl)ethyl)propane-2-sulfonamide is unique due to its specific chiral configuration and the presence of a bromine atom in the phenyl group. This combination of features can result in distinct chemical and biological properties compared to its analogs with different halogen substituents or chiral configurations.
Properties
IUPAC Name |
N-[(1R)-1-(4-bromophenyl)ethyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8(2)16(14,15)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHEXLBGSSWIO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC(C)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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